molecular formula C6H4Br2O B169464 2-(2,2-Dibromovinyl)furan CAS No. 100074-10-0

2-(2,2-Dibromovinyl)furan

Cat. No. B169464
M. Wt: 251.9 g/mol
InChI Key: HEVJQAUMWQPCHR-UHFFFAOYSA-N
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Patent
US06140320

Procedure details

To a stirred solution of 9.6 g (29 mmol) of carbon tetrabromide in 120 mL of dry me hylene chloride at 0° was added 15.2 g (58 mmol) of tripheiiylphosphine. After 15 min 3.0 mL (22.5 mmol) of triethylamine was added, and after stirring another 5 min at 0°, the reaction mixture was cooled to -780°. At this temperature 1.50 mL (22.5 mmol) of 2-furaldehyde was added quickly dropwise, and after addition was complete, the mixture was stirred a -70° for 30 min. The reaction mixture was poured onto a rapidly stirring saturated solution of sodium bicarbonate in water. The methylene chloride phase was removed and the aqueous layer was extracted with additional methylene chloride. The combined extracts were evaporated to a solid which was stirred in 500 mL of hexanes for 2 h. After filtration, the filtrate was concentrated to a volume of 50 mL and the filtered again to remove precipitated solid. Final evaporation of the filtrate afforded 3.1 g (58%) of the title compound.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)[Br:2].[Cl-].C(N(CC)CC)C.[O:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[CH:19]=O.C(=O)(O)[O-].[Na+]>O>[Br:2][C:1]([Br:5])=[CH:19][C:15]1[O:14][CH:18]=[CH:17][CH:16]=1 |f:4.5|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
O1C(=CC=C1)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
after stirring another 5 min at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 15.2 g (58 mmol) of tripheiiylphosphine
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to -780°
ADDITION
Type
ADDITION
Details
after addition
STIRRING
Type
STIRRING
Details
the mixture was stirred a -70° for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The methylene chloride phase was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined extracts were evaporated to a solid which
STIRRING
Type
STIRRING
Details
was stirred in 500 mL of hexanes for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a volume of 50 mL
FILTRATION
Type
FILTRATION
Details
the filtered again
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated solid
CUSTOM
Type
CUSTOM
Details
Final evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC(=CC=1OC=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.